molecular formula C20H20BN3O2 B12071180 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,6-dipyridin-2-ylpyridine CAS No. 381218-94-6

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,6-dipyridin-2-ylpyridine

Cat. No.: B12071180
CAS No.: 381218-94-6
M. Wt: 345.2 g/mol
InChI Key: WMDYNNOWYILXSJ-UHFFFAOYSA-N
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Description

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,6-dipyridin-2-ylpyridine is a complex organic compound known for its unique structure and properties. This compound features a boron-containing dioxaborinane ring fused with a pyridine moiety, making it a valuable molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,6-dipyridin-2-ylpyridine typically involves the reaction of 2,6-dipyridin-2-ylpyridine with a boron-containing reagent under controlled conditions. One common method includes the use of boronic acid derivatives and a suitable catalyst to facilitate the formation of the dioxaborinane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The process often includes multiple purification steps, such as recrystallization and chromatography, to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,6-dipyridin-2-ylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include boronic acids, reduced boron compounds, and substituted pyridine derivatives .

Scientific Research Applications

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,6-dipyridin-2-ylpyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biological assays.

    Medicine: Explored for its potential therapeutic properties, particularly in drug design.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,6-dipyridin-2-ylpyridine involves its interaction with specific molecular targets. The boron-containing dioxaborinane ring can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,6-dipyridin-2-ylpyridine stands out due to its dual pyridine rings, which enhance its binding affinity and specificity in various applications. This unique structure allows for more versatile interactions compared to similar compounds .

Properties

CAS No.

381218-94-6

Molecular Formula

C20H20BN3O2

Molecular Weight

345.2 g/mol

IUPAC Name

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,6-dipyridin-2-ylpyridine

InChI

InChI=1S/C20H20BN3O2/c1-20(2)13-25-21(26-14-20)15-11-18(16-7-3-5-9-22-16)24-19(12-15)17-8-4-6-10-23-17/h3-12H,13-14H2,1-2H3

InChI Key

WMDYNNOWYILXSJ-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4

Origin of Product

United States

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